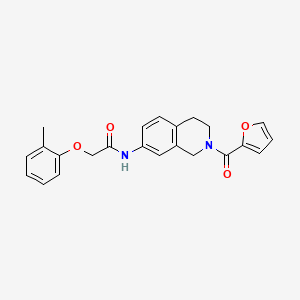
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide is a complex organic compound. Structurally, it consists of a furan ring, a tetrahydroisoquinoline moiety, and a tolyloxy acetamide group. Its intricate structure suggests diverse and significant properties that could be leveraged in various scientific research domains.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide involves several steps:
Initial Formation: The synthesis begins with the preparation of the core tetrahydroisoquinoline structure through a Pictet-Spengler reaction. This involves reacting an amino acid derivative with an aldehyde.
Furan Addition: The furan-2-carbonyl group is introduced through a Friedel-Crafts acylation reaction, where a furan derivative is acylated in the presence of a Lewis acid catalyst.
Toloxy Acetamide Integration: The final step involves coupling the tolyloxy group to the acetamide linkage through a nucleophilic substitution reaction, facilitated by the presence of a base.
Industrial Production Methods
In industrial settings, these reactions are scaled up using continuous flow processes to enhance efficiency and yield. Process optimization, such as temperature control and reaction time adjustment, is crucial for maintaining high purity of the final product. Industrial catalysts and reagents that are cost-effective and environmentally friendly are preferred.
化学反応の分析
Types of Reactions
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide can undergo several types of chemical reactions, including:
Oxidation: Involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Utilizing agents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Both electrophilic and nucleophilic substitutions can occur at various positions on the compound, depending on the reagents and conditions.
Common Reagents and Conditions
Common reagents used include strong acids or bases for substitution reactions, mild reducing agents for selective reductions, and oxidizing agents for controlled oxidation reactions. Conditions such as solvent choice, temperature, and reaction time are optimized based on the desired reaction pathway.
Major Products
Major products of these reactions include derivatives with modified functional groups, such as alcohols, carboxylic acids, or substituted aromatic compounds. These derivatives can further be investigated for their unique properties.
科学的研究の応用
N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide has found applications in various scientific fields:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies and receptor binding assays.
Medicine: Potential therapeutic applications in drug design, particularly for targeting neurological and inflammatory pathways.
Industry: Employed in the development of specialty chemicals and advanced materials due to its unique structural properties.
作用機序
The compound exerts its effects through multiple mechanisms, depending on its target:
Molecular Targets: It interacts with enzymes and receptors, potentially inhibiting their activity or modulating their signaling pathways.
Pathways Involved: It can influence pathways related to neurotransmission, inflammation, and cellular metabolism, leading to a range of biological effects.
類似化合物との比較
Comparing N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(o-tolyloxy)acetamide to similar compounds highlights its unique features:
Similar Compounds: Other tetrahydroisoquinoline derivatives, furan-containing molecules, and tolyloxy acetamides.
Uniqueness: The combination of these functional groups in a single molecule is relatively rare, giving it unique reactivity and potential applications. Its structural complexity also allows for diverse chemical modifications, enhancing its versatility.
There you have it—a deep dive into the fascinating world of this compound. What's your take on it?
特性
IUPAC Name |
N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-16-5-2-3-6-20(16)29-15-22(26)24-19-9-8-17-10-11-25(14-18(17)13-19)23(27)21-7-4-12-28-21/h2-9,12-13H,10-11,14-15H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZCBXPWCPCSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(Z)-N-(6-acetamido-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2484905.png)
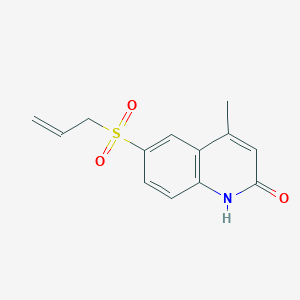
![3-BENZYL-5-METHYL-N-(3-METHYLPHENYL)-2,4-DIOXO-1H,2H,3H,4H,5H-PYRROLO[3,2-D]PYRIMIDINE-7-CARBOXAMIDE](/img/structure/B2484910.png)

![3-(3,4-DIMETHYLBENZENESULFONYL)-N-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2484913.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}-2-(thiophen-2-yl)acetamide](/img/structure/B2484914.png)
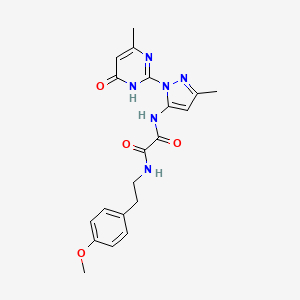
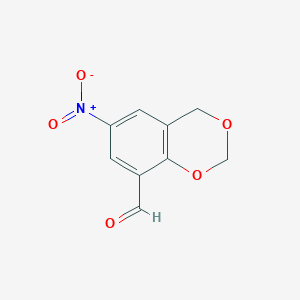

![N-(2-Methyl-1,3-benzoxazol-6-yl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2484919.png)
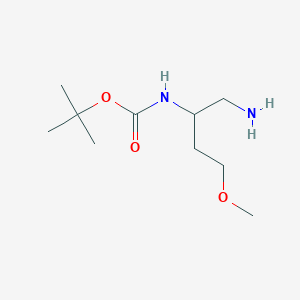
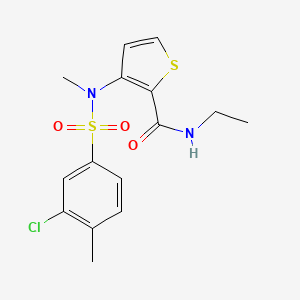

![(E)-1-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2484927.png)
